molecular formula C9H5BrF2O3 B13613033 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid

3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13613033
M. Wt: 279.03 g/mol
InChI Key: CMFJIJXMULWIJM-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H5BrF2O2. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a keto group and a carboxylic acid group. One common method involves the use of 2-bromo-4,5-difluorophenylboronic acid as a starting material. This compound undergoes a series of reactions, including Suzuki coupling and oxidation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, fluorination, and subsequent functional group transformations under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and medicinal chemistry, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the keto and carboxylic acid groups, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-4,5-difluorophenyl)propanoic acid: This compound is similar in structure but lacks the keto group.

    2-Bromo-4,5-difluorophenylacetic acid: Another related compound with a different functional group arrangement.

Uniqueness

3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the keto and carboxylic acid groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H5BrF2O3

Molecular Weight

279.03 g/mol

IUPAC Name

3-(2-bromo-4,5-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H5BrF2O3/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3H,2H2,(H,14,15)

InChI Key

CMFJIJXMULWIJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)CC(=O)C(=O)O

Origin of Product

United States

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